molecular formula C21H19NO3 B11225496 N-(2-oxo-2H-chromen-6-yl)-1-phenylcyclopentanecarboxamide

N-(2-oxo-2H-chromen-6-yl)-1-phenylcyclopentanecarboxamide

Cat. No.: B11225496
M. Wt: 333.4 g/mol
InChI Key: VZDHIWBJWPYICV-UHFFFAOYSA-N
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Description

N-(2-oxo-2H-chromen-6-yl)-1-phenylcyclopentanecarboxamide is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2H-chromen-6-yl)-1-phenylcyclopentanecarboxamide typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate.

    Coupling with Phenylcyclopentanecarboxamide: The chromen-2-one derivative is then coupled with phenylcyclopentanecarboxamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2H-chromen-6-yl)-1-phenylcyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

N-(2-oxo-2H-chromen-6-yl)-1-phenylcyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly monoamine oxidase inhibitors.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and cancer.

    Industry: Utilized in the development of fluorescent probes and sensors due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(2-oxo-2H-chromen-6-yl)-1-phenylcyclopentanecarboxamide involves its interaction with specific molecular targets. For instance, as a potential monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like depression and Parkinson’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxo-2H-chromen-6-yl)-1-phenylcyclopentanecarboxamide is unique due to its specific structural features, such as the phenylcyclopentanecarboxamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

N-(2-oxochromen-6-yl)-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C21H19NO3/c23-19-11-8-15-14-17(9-10-18(15)25-19)22-20(24)21(12-4-5-13-21)16-6-2-1-3-7-16/h1-3,6-11,14H,4-5,12-13H2,(H,22,24)

InChI Key

VZDHIWBJWPYICV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

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